molecular formula C10H10O4 B1313315 Methyl 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylate CAS No. 82584-78-9

Methyl 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylate

Cat. No. B1313315
CAS RN: 82584-78-9
M. Wt: 194.18 g/mol
InChI Key: ZUJPFGJZTCKZGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylate” is a chemical compound with the molecular formula C10H9O4 . It has an average mass of 193.177 Da and a monoisotopic mass of 193.050629 Da .


Synthesis Analysis

The synthesis of similar compounds involves the reaction of resorcinol and potassium hydroxide in a methanol solution with hydrogen under the action of active nickel to generate potassium 3-ketocyclohex-1-enolate . This is then cyclized with ethyl bromopyruvate under alkaline conditions, and then acidified to obtain the final product .


Molecular Structure Analysis

The molecular structure of “Methyl 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylate” can be represented by the InChI code: 1S/C10H10O4/c1-5-8-6(11)3-2-4-7(8)14-9(5)10(12)13/h2-4H2,1H3,(H,12,13) .


Physical And Chemical Properties Analysis

“Methyl 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylate” is a solid compound . The predicted boiling point is 410.0±45.0 °C, and the predicted density is 1.345±0.06 g/cm3 . The pKa is predicted to be 3.12±0.20 .

Scientific Research Applications

Synthesis and Chemical Transformations

  • Synthesis of rac-4,5,6,7-Tetrahydro-1-benzofuran and Isomers : Research conducted by Meier et al. (1982) explored the synthesis of rac-4,5,6,7-Tetrahydro-3,5-dimethyl-1-benzofuran and its isomers through thermolysis of specific cyclic acetals, providing insights into the furan formation mechanism (Meier, Runsink, & Scharf, 1982).

  • Optimization of Synthesis Based on Alkyl Nitroacrylates : Pelipko et al. (2021) optimized the conditions for synthesizing 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3carboxylates from alkyl 3-bromo-3-nitroacrylates, utilizing quantum chemical calculations to estimate possible reaction pathways (Pelipko, Baichurin, Kondrashov, & Makarenko, 2021).

  • Investigation of Cyclization Reactions : Meier et al. (1984) investigated the acid-catalyzed dehydration of certain cyclic compounds, leading to the synthesis of rac-4,5,6,7-Tetrahydro-3,7-dimethyl-1-benzofuran, highlighting its isomeric properties (Meier, Runsink, & Scharf, 1984).

  • Exploration of Synthetic Routes Using AI : Takabatake et al. (2020) utilized artificial intelligence to explore synthetic routes for benzofuran and bicyclo[3.3.1]nonane scaffolds, discovering novel catalytic reactions and completing total syntheses of bioactive benzofurans (Takabatake, Fujiwara, Okamoto, Kishimoto, Kagawa, & Toyota, 2020).

  • 4-tetrahydropyrimidine-5-carboxylate and studied its rearrangement, highlighting the transitions between different molecular structures through acid-catalyzed ring contraction (Bullock, Carter, Gregory, & Shields, 1972).
  • Electrochemical Synthesis of Benzofuran Derivatives : Moghaddam et al. (2006) conducted an electrochemical study on the oxidation of 3,4-dihydroxybenzoic acid in the presence of nucleophiles, leading to the synthesis of new benzofuran derivatives. This research provides insight into novel methods of electrochemical synthesis (Moghaddam, Kobarfard, Davarani, Nematollahi, Shamsipur, & Fakhari, 2006).

  • Antimicrobial Activities of Derivatives : Siddiqui et al. (2013) synthesized novel derivatives of pyrazole-3-carboxylate from methyl 4-(benzofuran-2-yl)-2,4-dioxobutanoate, further investigating their antibacterial and antifungal properties. This study highlights the potential biomedical applications of these compounds (Siddiqui, Idrees, Khati, & Dhonde, 2013).

properties

IUPAC Name

methyl 4-oxo-6,7-dihydro-5H-1-benzofuran-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O4/c1-13-10(12)6-5-14-8-4-2-3-7(11)9(6)8/h5H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUJPFGJZTCKZGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=COC2=C1C(=O)CCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00467598
Record name Methyl 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00467598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylate

CAS RN

82584-78-9
Record name Methyl 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00467598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 2.11 g of 4-oxo-4,5,6,7-tetrahydrobenzo[b]furan-3-carboxylic acid in 100 ml of methanol is added 202 mg of p-toluenesulfonic acid hydrate and the mixture heated at reflux for 24 hours. The reaction mixture is cooled to room temperature and the methanol concentrated in vacuo to a residue. The residue is dissolved in 100 ml of ethyl acetate and washed with 30 ml of saturated sodium bicarbonate and 30 ml of brine. The organic layer is dried with Na2SO4, filtered and the filtrate concentrated in vacuo to a residue which is crystallized from ethyl acetate-hexane to give 1.75 g of the desired product as a white crystalline solid, m.p. 100°-102° C.
Quantity
2.11 g
Type
reactant
Reaction Step One
Quantity
202 mg
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylate
Reactant of Route 3
Reactant of Route 3
Methyl 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylate
Reactant of Route 4
Reactant of Route 4
Methyl 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylate
Reactant of Route 5
Reactant of Route 5
Methyl 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylate
Reactant of Route 6
Methyl 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylate

Citations

For This Compound
3
Citations
VV Pelipko, RI Baichurin, EV Kondrashov… - Russian Journal of …, 2021 - Springer
The conditions were optimized for the synthesis of 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3carboxylates based on the reactions of alkyl 3-bromo-3-nitroacrylates with cyclic СН-acids …
Number of citations: 9 link.springer.com
L López Muñoz, R Aranda, K Villalba… - Journal of Medicinal …, 2008 - repositori.upf.edu
The complex etiology of schizophrenia has prompted researchers to develop clozapine-related multitarget/nstrategies to combat its symptoms. Here we describe a series of new 6-…
Number of citations: 2 repositori.upf.edu
R Aranda, K Villalba, E Ravina… - Journal of medicinal …, 2008 - ACS Publications
The complex etiology of schizophrenia has prompted researchers to develop clozapine-related multitarget strategies to combat its symptoms. Here we describe a series of new 6-…
Number of citations: 39 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.